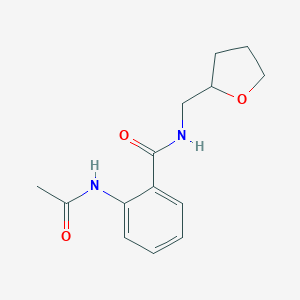
2-(acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(2-Acetamido)-2-(tetrahydro-2-furanyl)benzamide, and its molecular formula is C16H20N2O3. In
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in inflammation.
Biochemical and physiological effects:
2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of certain enzymes that are involved in inflammation. In addition, this compound has been shown to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its potential as a lead compound for the development of new drugs with improved pharmacological properties. This compound can also serve as a building block for the synthesis of new materials with unique properties. The limitations of using this compound in lab experiments include its complex synthesis method and the limited understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to study the structure-activity relationship of this compound to identify more potent analogs with improved pharmacological properties. Another direction is to investigate the mechanism of action of this compound to understand its antitumor and anti-inflammatory activities. Additionally, this compound can be used as a building block for the synthesis of new materials with unique properties, and further research can explore the potential applications of these materials.
Méthodes De Synthèse
The synthesis of 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 2-nitrobenzoyl chloride with tetrahydrofuran in the presence of a base to form 2-(tetrahydro-2-furanyl)benzoyl chloride. The second step involves the reaction of the 2-(tetrahydro-2-furanyl)benzoyl chloride with ammonia and acetic anhydride to form 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide.
Applications De Recherche Scientifique
2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to have antitumor activity against various cancer cell lines. It has also been found to have potential as an anti-inflammatory agent. In drug discovery, 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide can serve as a lead compound for the development of new drugs with improved pharmacological properties. In material science, this compound can be used as a building block for the synthesis of new materials with unique properties.
Propriétés
Nom du produit |
2-(acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Formule moléculaire |
C14H18N2O3 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
2-acetamido-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-13-7-3-2-6-12(13)14(18)15-9-11-5-4-8-19-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,18)(H,16,17) |
Clé InChI |
JQKQHNYXRNFRPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2 |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(allyloxy)-5-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B261407.png)
![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)



![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)